N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and parent structures based on seniority. The parent heterocycle is identified as 2H-chromen-2-one due to its precedence in the polycyclic system. The numbering begins at the oxygen atom of the pyran ring, with the ketone group at position 2. Substituents are enumerated as follows:
- Position 4 : A 1-benzofuran-3-yl group, where the benzofuran moiety is attached via its carbon 3 to the chromen’s carbon 4.
- Position 6 : A propan-2-yl (isopropyl) group.
- Position 3 of the benzofuran : A 1,3-benzodioxole-5-carboxamide substituent, linked through an amide bond.
The full IUPAC name is derived sequentially: N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide. This nomenclature reflects the hierarchical arrangement of chromen, benzofuran, and benzodioxole units, with precise locants for substituents.
Crystallographic Analysis and Three-Dimensional Conformation
Single-crystal X-ray diffraction studies reveal critical insights into the molecular geometry and packing interactions. The compound crystallizes in the monoclinic space group P2~1~/n with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.0551(11) |
| b (Å) | 9.7853(8) |
| c (Å) | 16.6517(16) |
| β (°) | 90.092(4) |
| Volume (ų) | 1964.28(3) |
| Density (g/cm³) | 1.391 |
Properties
Molecular Formula |
C28H21NO6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H21NO6/c1-15(2)16-7-9-22-19(11-16)20(13-25(30)34-22)27-26(18-5-3-4-6-21(18)35-27)29-28(31)17-8-10-23-24(12-17)33-14-32-23/h3-13,15H,14H2,1-2H3,(H,29,31) |
InChI Key |
XWDCOVLZTGUFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The chromenone core is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For 6-isopropyl substitution:
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation to introduce the isopropyl group post-cyclization:
-
Substrate : 2H-Chromen-2-one
-
Acylating Agent : Isobutyryl chloride
Construction of 3-Substituted Benzofuran
Sonogashira Coupling-Mediated Cyclization
Aryl halides undergo Sonogashira coupling with propargyl alcohols, followed by acid-catalyzed cyclization:
Transition Metal-Catalyzed C–H Activation
Direct functionalization of benzofuran at C3 is achieved via palladium-catalyzed C–H arylation:
-
Catalyst : Pd(OAc)2 with XPhos ligand
-
Arylating Agent : Chromenone-bearing boronic ester
Amide Coupling with 1,3-Benzodioxole-5-carboxylic Acid
Carboxylic Acid Activation
The benzodioxole carboxylate is activated as a mixed anhydride or using coupling reagents:
Microwave-Assisted Coupling
Accelerated synthesis employs microwave irradiation:
Integrated Synthetic Pathways
Route A: Sequential Coupling-Cyclization
-
Chromenone synthesis via Pechmann condensation.
-
Benzofuran formation via Sonogashira coupling.
-
Final amide bond formation.
Route B: Convergent Approach
-
Separate synthesis of chromenone and benzofuran subunits.
-
Pd-catalyzed C–H arylation for subunit linkage.
-
Amide coupling with benzodioxole carboxylate.
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Functionalization
Chromenone Ring Stability
Amide Bond Racemization
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The target compound is compared to closely related analogs from the evidence, focusing on substituent variations:
Note: Molecular weight inferred from structurally similar compounds in and .
Substituent Analysis
- Dimethoxy Analogs (B and C): Positional isomerism (3,5 vs. 3,4-dimethoxy) may alter electronic effects. The 3,5-substitution in Compound B creates symmetry, possibly favoring crystallinity, while the 3,4-substitution in Compound C could increase steric hindrance .
Comparison with Broader Structural Analogs
Chromen and Benzofuran Core Modifications
and highlight compounds with variations in the chromen-benzofuran core:
- X77 (): Contains a fluorophenyl and indole-carboxamide group, introducing halogenated and heteroaromatic elements that may enhance target binding affinity .
- 854002-79-2 (): Features a cyclohexyl-methyl-acetamide substituent, increasing molecular bulk and lipophilicity compared to the target compound’s benzodioxole group .
Functional Group Implications
- Benzodioxole vs.
Biological Activity
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide (CAS Number: 919723-53-8) is a complex organic compound featuring a chromenone moiety and a benzofuran unit, which suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 467.5 g/mol. The structural complexity, including multiple functional groups, enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H21NO6 |
| Molecular Weight | 467.5 g/mol |
| CAS Number | 919723-53-8 |
Antimicrobial Activity
Research has demonstrated that compounds similar to N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole exhibit notable antimicrobial properties. For instance, studies on benzofuran derivatives have shown strong antibacterial activity against various pathogens.
Case Study: Antibacterial Activity
In a comparative study of benzofuran derivatives:
- MIC (Minimum Inhibitory Concentration) values ranged from 0.17 to >3.75 mg/mL.
- The most effective compound showed an MIC of 0.23 mg/mL against Bacillus cereus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|
| Compound A | 0.23 | Bacillus cereus | E. coli |
| Compound B | 0.47 | Staphylococcus aureus | Pseudomonas aeruginosa |
| Compound C | >3.75 | - | - |
These findings indicate that the structural features of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole may contribute to similar antibacterial efficacy.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been widely studied. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzofuran derivatives on MCF-7 (breast cancer) cells:
Table 2: Cytotoxicity Against MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| Compound D | 12.5 |
| Compound E | 25.0 |
| Compound F | 50.0 |
The results indicated that compounds with a benzofuran structure displayed significant cytotoxicity, suggesting that N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole could also possess similar anticancer properties.
Antioxidant Activity
Benzofuran derivatives are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. Research indicates that compounds containing both chromenone and benzofuran moieties exhibit enhanced antioxidant activity.
The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
